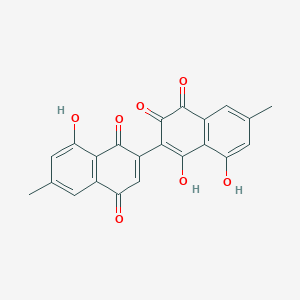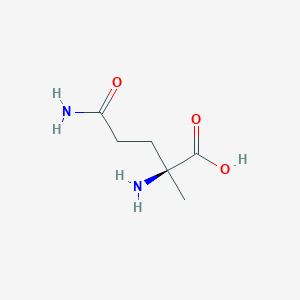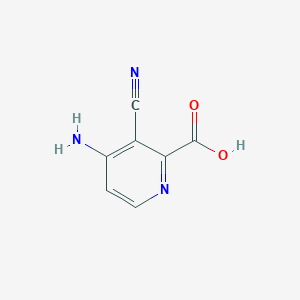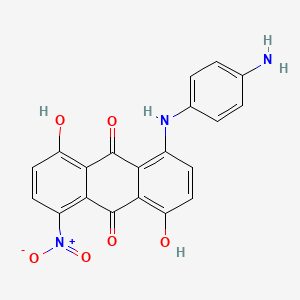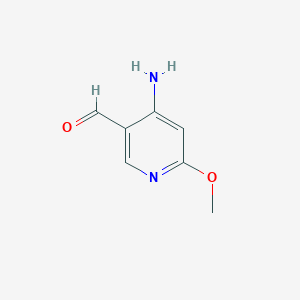![molecular formula C14H10BrNOS B13141716 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that features a bromine atom at the 6th position and a 3-methoxyphenyl group at the 2nd position on a benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminothiophenol and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminothiophenol with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)benzo[d]thiazole.
Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid to yield 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products where the bromine atom is replaced by other nucleophiles.
Coupling: Biaryl or diaryl compounds formed through palladium-catalyzed reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the thiazole ring’s known biological activity.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: Explored for its potential in drug development, particularly in the design of anticancer and antiviral agents.
Industry
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-phenylbenzo[d]thiazole: Similar structure but without the methoxy group, which can influence its electronic properties and solubility.
6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole: The methoxy group is in a different position, potentially altering its chemical behavior and biological activity.
Properties
Molecular Formula |
C14H10BrNOS |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNOS/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3 |
InChI Key |
GQGWDUSWVHRCAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





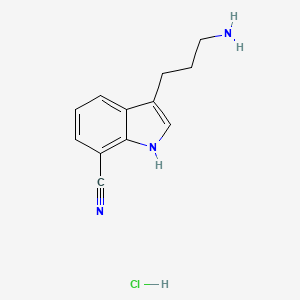

![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)



